2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Overview
Description
. This compound is part of the phenoxyacetic acid family and has been a critical tool in agricultural weed management due to its effectiveness and relatively low toxicity to humans and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-amino-2-chlorophenol in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common in its typical applications.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is not typical for its primary applications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential anti-inflammatory properties and its ability to inhibit certain enzymes.
Industry: Widely used in agriculture for weed control, contributing to higher crop yields and more efficient farming practices.
Mechanism of Action
The primary mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide involves the disruption of plant cell growth. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. This compound targets specific pathways in the plant’s growth regulation system, making it highly effective against broadleaf weeds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with a similar mechanism of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for selective weed control in cereal crops.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Historically used but now banned in many countries due to its toxicity.
Uniqueness
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide is unique in its specific structural configuration, which provides a balance between effectiveness and safety. Its ability to selectively target broadleaf weeds while being less harmful to grasses and other crops makes it a valuable tool in modern agriculture.
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c15-8-14(19)18-11-3-1-2-4-13(11)20-12-6-5-9(16)7-10(12)17/h1-7H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVXDMJPLZPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379026 | |
Record name | 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219314-77-9 | |
Record name | 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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